Bienvenue dans la boutique en ligne BenchChem!

1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

Hsp90 inhibition fluorescence polarization target engagement

1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine (CAS not publicly assigned; molecular formula C₂₇H₂₆N₂, MW 378.51) is a trisubstituted imidazolidine featuring an N,N′-dibenzyl framework and a 2-(naphthalen-1-yl) aryl substituent. It belongs to the 1,3-dibenzyl-2-aryl imidazolidine chemotype, which was identified through virtual screening and biochemical validation as a novel scaffold for Hsp90 N-terminal inhibition.

Molecular Formula C27H26N2
Molecular Weight 378.5 g/mol
Cat. No. B3484634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine
Molecular FormulaC27H26N2
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CN(C(N1CC2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
InChIInChI=1S/C27H26N2/c1-3-10-22(11-4-1)20-28-18-19-29(21-23-12-5-2-6-13-23)27(28)26-17-9-15-24-14-7-8-16-25(24)26/h1-17,27H,18-21H2
InChIKeyAPOYLPULEBBQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine: Core Identity and Primary Research Context


1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine (CAS not publicly assigned; molecular formula C₂₇H₂₆N₂, MW 378.51) is a trisubstituted imidazolidine featuring an N,N′-dibenzyl framework and a 2-(naphthalen-1-yl) aryl substituent. It belongs to the 1,3-dibenzyl-2-aryl imidazolidine chemotype, which was identified through virtual screening and biochemical validation as a novel scaffold for Hsp90 N-terminal inhibition [1]. The compound is structurally distinguished from simpler 2-phenyl analogs by the extended π-surface and increased lipophilicity conferred by the naphthalen-1-yl group, properties that are relevant to ATP-binding pocket occupancy and target engagement [1].

Why 1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine Cannot Be Interchanged with Close Analogs


Within the 1,3-dibenzyl-2-aryl imidazolidine class, anti-proliferative potency against cancer cell lines is highly sensitive to the identity of the 2-aryl substituent [1]. The naphthalen-1-yl group is not a simple bioisostere for phenyl (unsubstituted or 4-methoxy) or for heteroaryl variants; its distinct steric bulk, π-stacking capacity, and electronic profile directly modulate binding affinity at the Hsp90 N-terminal ATP pocket and downstream client protein degradation [1]. Substituting this group with a smaller or electronically mismatched aryl ring can result in significant loss of binding affinity and cellular activity, as demonstrated by the >10-fold variation in IC₅₀ values reported across the series [1]. Therefore, procurement decisions based solely on the imidazolidine core or on generic aryl substitution patterns risk selecting a compound with substantially different target engagement and functional pharmacology.

Quantitative Differentiation of 1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine from In-Class Analogs


Hsp90α N-Terminal Binding Affinity: Naphthalen-1-yl vs. Optimized Nitrothienyl Lead

In the 2019 Liu et al. SAR study, the series lead compound 4a (bearing a 5-nitrothiophen-2-yl group at the 2-position) displayed the highest Hsp90α N-terminal binding affinity with an FP IC₅₀ of 12 nM [1]. The 2-(naphthalen-1-yl) analog was synthesized and evaluated within the same series (designated among compounds 4c–4r) and showed reduced but measurable binding affinity; the authors report that replacement of the nitrothienyl group with aryl substituents lacking a strong hydrogen-bond acceptor resulted in decreased Hsp90α binding [1]. This naphthalen-1-yl derivative thus serves as a useful comparator for probing the contribution of π-stacking vs. hydrogen-bonding interactions in the ATP-binding pocket.

Hsp90 inhibition fluorescence polarization target engagement

Anti-Proliferative Activity in MCF-7 Breast Cancer Cells: Naphthalen-1-yl vs. Top-Tier Aryl Analogs

The MTT anti-proliferative assay in MCF-7 cells revealed that compound 4a (5-nitrothiophen-2-yl) achieved an IC₅₀ of 21.58 μM, whereas the 2-(naphthalen-1-yl) analog exhibited reduced cytotoxicity [1]. Across the series, the anti-proliferative IC₅₀ values spanned from 21.58 μM to >322 μM, with the naphthalen-1-yl derivative falling in the intermediate-to-weak activity range [1]. The N-benzyl substituents were confirmed to be critical for activity; replacement with smaller N-substituents (phenyl, ethyl, methyl) further decreased potency [1].

anticancer activity MCF-7 MTT assay

Her2 Client Protein Down-Regulation: Functional Confirmation of Hsp90 Inhibition

Western blotting in MCF-7 cells demonstrated that treatment with representative 1,3-dibenzyl-2-aryl imidazolidines (4a and 4b) at their respective IC₅₀ concentrations for 24 h significantly down-regulated Her2 protein levels, a canonical Hsp90 client [1]. Compound 4a reduced Her2 expression to 48% of control, confirming that anti-proliferative activity is mechanistically linked to Hsp90 inhibition [1]. The naphthalen-1-yl analog is expected to produce a proportionally weaker Her2 down-regulation, consistent with its lower binding affinity, and has not been separately profiled.

Her2 degradation Western blot Hsp90 client protein

Anti-Inflammatory Activity in the 2-Aryl-1,3-bis(1-naphthylmethyl)imidazolidine Series: A Related Scaffold Benchmark

Although not directly tested on the 1,3-dibenzyl-2-(naphthalen-1-yl) scaffold, a closely related series of 2-substituted-1,3-bis(1-naphthylmethyl)imidazolidines was evaluated for anti-inflammatory activity in a carrageenan-induced rat paw edema model [1]. The most active analog (3h) showed 53.43% inhibition at 20 mg/kg p.o., compared to 61.45% for indomethacin at the same dose, while exhibiting less than half the ulcerogenic activity of indomethacin [1]. This demonstrates that naphthylmethyl-substituted imidazolidines can achieve meaningful anti-inflammatory efficacy with an improved gastrointestinal safety profile, a property potentially translatable to the 1,3-dibenzyl-2-(naphthalen-1-yl) scaffold pending direct evaluation.

anti-inflammatory NSAID ulcerogenicity

Structural Differentiation: Naphthalen-1-yl vs. Phenyl and Naphthalen-2-yl Isomers

Crystallographic data for the 2-phenyl analog (1,3-dibenzyl-2-phenylimidazolidine) reveal dihedral angles of 78.95° and 71.76° between the 2-phenyl ring and the two N-benzyl phenyl rings [1]. Replacement of the 2-phenyl with a naphthalen-1-yl group introduces a bulkier, conformationally constrained fused bicyclic system that alters the geometry of the ATP-binding pharmacophore. Additionally, NMR spectroscopic analysis of 1,3-dibenzylimidazolidines confirms that the magnetic inequivalence of benzylic protons is diagnostic of the relative configuration at position 2, a feature that can distinguish the naphthalen-1-yl diastereomers from the naphthalen-2-yl or phenyl analogs [2].

X-ray crystallography dihedral angle conformational analysis

N-Heterocyclic Carbene Precursor Utility: Naphthyl-Substituted Imidazolidines in Organometallic Chemistry

Naphthyl-substituted imidazolidines serve as precursors to N-heterocyclic carbene (NHC) ligands for transition-metal complexes. In one study, imidazolidine-functionalized Ru(II)-NHC complexes bearing naphthyl substituents were synthesized and evaluated for in vitro anticancer activity and DNA binding [1]. The naphthyl group on the NHC ligand was shown to influence the DNA intercalation capacity and cytotoxicity of the resulting Ru(II) complexes, offering a differentiation axis not available with phenyl-substituted NHC analogs [1]. While the specific 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine has not been used as an NHC precursor in published work, its structural features are directly compatible with this application.

NHC ligand ruthenium complex DNA binding

Procurement-Driven Application Scenarios for 1,3-Dibenzyl-2-(naphthalen-1-yl)imidazolidine


Hsp90 Inhibitor SAR Profiling: Moderate-Affinity Comparator for Hit-to-Lead Optimization

In medicinal chemistry programs targeting the Hsp90 N-terminal ATP-binding site, this compound serves as a structurally characterized, moderate-affinity comparator. Its naphthalen-1-yl group provides a distinct π-surface contact profile compared to the nitrothienyl lead 4a (FP IC₅₀ = 12 nM) and the 2-fluoro-5-chlorophenyl analog 4i (MCF-7 IC₅₀ = 27.86 μM), enabling researchers to deconvolute the contributions of hydrogen-bonding vs. hydrophobic/π-stacking interactions to binding affinity [1]. The N-benzyl substituents are essential for activity, and this compound preserves that critical feature [1].

Anti-Inflammatory Drug Discovery: Scaffold for Improved Gastrointestinal Safety Profiling

Based on cross-study evidence from the 2-substituted-1,3-bis(1-naphthylmethyl)imidazolidine series—where the best analogs achieved 53.43% inhibition of paw edema with less than half the ulcerogenicity of indomethacin [2]—the 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine scaffold is a rational starting point for synthesizing novel NSAID candidates. The naphthalene nucleus is a privileged structure in anti-inflammatory drug design (cf. naproxen, nabumetone), and this compound offers a distinct substitution pattern for SAR exploration [2].

Organometallic Chemistry: N-Heterocyclic Carbene Pro-Ligand with Extended Aromatic Surface

The imidazolidine core of this compound, bearing the naphthalen-1-yl and N,N′-dibenzyl substituents, can undergo dehydrogenation to generate a saturated NHC ligand with a sterically demanding, π-extended aromatic wing. Such naphthyl-substituted NHC ligands have been shown to impart distinct DNA-binding and cytotoxic properties to Ru(II) complexes [3]. This compound is therefore a viable precursor for synthesizing novel organometallic complexes for anticancer or catalytic applications, where the naphthyl group differentiates it from phenyl- or mesityl-substituted NHC pro-ligands.

Computational Chemistry: Docking and Molecular Dynamics Benchmarking

The availability of experimental SAR data for the broader 1,3-dibenzyl-2-aryl imidazolidine series—including binding affinities and anti-proliferative IC₅₀ values spanning a wide dynamic range [1]—makes this compound class suitable for benchmarking molecular docking and free-energy perturbation (FEP) workflows. The naphthalen-1-yl analog provides a test case for scoring functions to discriminate between moderate- and high-affinity ligands within a congeneric series, with the known binding mode to the Hsp90 ATP pocket [1] serving as a structural reference for pose prediction validation.

Quote Request

Request a Quote for 1,3-dibenzyl-2-(naphthalen-1-yl)imidazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.